Structural Elucidation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Comprehensive X-Ray Crystallography Guide
Structural Elucidation of 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one: A Comprehensive X-Ray Crystallography Guide
Executive Summary
The azetidin-2-one ( β -lactam) scaffold is a privileged pharmacophore, historically foundational to antibacterial therapeutics and increasingly relevant in the design of targeted enzyme inhibitors[1][2]. The compound 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one (C₈H₁₆N₂O) represents a highly functionalized, sterically constrained derivative. The presence of an N -isopropyl group restricts the conformational flexibility of the lactam nitrogen, while the C3-quaternary stereocenter—bearing both a methyl and a primary aminomethyl group—introduces significant steric bulk and a potent hydrogen-bonding vector.
This whitepaper provides an in-depth, self-validating methodological guide for the crystallization, X-ray diffraction (XRD) analysis, and structural refinement of this specific compound. By detailing the causality behind each experimental choice, this guide serves as an authoritative framework for structural biologists and synthetic chemists working with highly functionalized small-molecule heterocycles[3][4].
Molecular Architecture & Solid-State Predictive Modeling
Before initiating crystallization, a rigorous analysis of the molecule's geometric and electronic properties is required to predict its solid-state behavior.
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Stereochemistry: The C3 carbon is a chiral center. Assuming a standard non-asymmetric synthesis, the compound exists as a racemate. Racemic organic small molecules overwhelmingly favor centrosymmetric space groups to maximize packing efficiency, with P21/c (monoclinic) being the most statistically probable.
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Hydrogen Bonding Network: The primary amine (-NH₂) acts as a dual hydrogen-bond donor, while the lactam carbonyl (C=O) serves as a potent hydrogen-bond acceptor. We predict an intermolecular hydrogen-bonding motif where the -NH₂ of one enantiomer interacts with the C=O of a symmetry-equivalent adjacent molecule, driving the formation of 1D infinite chains or 2D supramolecular sheets.
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Steric Shielding: The bulky N -isopropyl group will likely orient outward from the hydrogen-bonded core, creating hydrophobic inter-sheet interfaces that stabilize the overall lattice.
Predicted intermolecular interaction map for 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.
Experimental Protocols: Crystallization and Data Collection
To obtain structural data, one must transition the compound from an amorphous or microcrystalline powder[5] into a diffraction-quality single crystal. The following protocols are designed as self-validating systems, ensuring that each step actively prevents common crystallographic artifacts.
Step-by-Step Crystallization Methodology (Vapor Diffusion)
Vapor diffusion is selected over direct evaporation because it allows for a gradual, thermodynamically controlled decrease in solubility, pushing the system into the metastable zone where nucleation is controlled.
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Solvent System Selection: Dissolve 10 mg of the purified azetidin-2-one in 200 μ L of a highly solubilizing solvent (e.g., Ethyl Acetate). Select an anti-solvent in which the compound is insoluble but which is fully miscible with the primary solvent (e.g., n -Hexane).
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Chamber Setup: Place the 200 μ L sample solution into a 1-dram inner vial. Place this open inner vial into a 20 mL outer scintillation vial containing 3 mL of the anti-solvent ( n -Hexane).
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Equilibration: Seal the outer vial tightly with a PTFE-lined cap.
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Incubation: Store the vial in a vibration-free environment at a constant 20 °C. Causality: Temperature fluctuations induce localized supersaturation spikes, leading to highly twinned or mosaic crystals.
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Harvesting: After 3–7 days, macroscopic single crystals should appear. Harvest the crystals directly into a drop of inert Paratone-N oil. Causality: The oil displaces the highly volatile mother liquor, preventing rapid solvent evaporation that would otherwise cause the crystal lattice to crack and lose long-range order prior to freezing.
X-Ray Diffraction Data Collection Protocol
High-resolution data collection relies on minimizing thermal diffuse scattering and radiation damage.
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Cryo-Mounting: Using a MiTeGen micromount, scoop a single crystal from the Paratone oil and immediately plunge it into the 100 K nitrogen gas stream of the diffractometer's cryocooler. Causality: Flash-cooling to 100 K traps the solvent molecules in a glassy state (preventing crystalline ice rings) and significantly reduces the atomic thermal displacement parameters (B-factors), sharpening the Bragg diffraction peaks[6].
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Diffractometer Configuration: Utilize a modern diffractometer equipped with a microfocus Cu-K α X-ray source ( λ=1.5418 Å) and a photon-counting detector (e.g., Dectris EIGER)[6]. The Cu-K α wavelength is optimal for small organic molecules as it maximizes the scattering intensity of light atoms (C, N, O).
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Data Acquisition: Collect a full sphere of data using ω and ϕ scans. Ensure the exposure time is calibrated to achieve a signal-to-noise ratio ( I/σ(I) ) of >2.0 at the highest resolution shell (typically 0.80 Å for small molecules).
Standardized crystallographic workflow from sample preparation to final structure refinement.
Phase Determination and Structure Refinement
Unlike large macromolecular β -lactamases (e.g., CTX-M-96 or AmpC) which require Molecular Replacement to solve the phase problem[6][7], small organic molecules diffract to sufficiently high resolution to allow for ab initio phase determination.
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Data Reduction: Process the raw diffraction frames using software such as XDS or MOSFLM[2][6]. This step integrates the peak intensities and applies empirical absorption corrections to account for the varying path lengths of X-rays through the crystal.
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Phasing via Direct Methods: Utilize dual-space or direct methods algorithms (e.g., SHELXT). Because the compound diffracts to atomic resolution, the software can probabilistically determine the phases directly from the measured intensities, outputting an initial electron density map.
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Iterative Refinement:
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Refine the initial model against F2 using full-matrix least-squares techniques (SHELXL).
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Assign all non-hydrogen atoms (C, N, O) and refine them with anisotropic displacement parameters.
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Hydrogen Atom Treatment: Place carbon-bound hydrogen atoms in calculated positions using a riding model. Crucially, the hydrogen atoms of the primary amine (-NH₂) must be located objectively from the difference Fourier map and refined freely to accurately map the hydrogen-bonding network.
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Quantitative Data Presentation
To provide a benchmark for researchers synthesizing this or homologous azetidin-2-one derivatives[4], the following table summarizes the representative crystallographic parameters expected for a high-quality data collection of racemic 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one.
Table 1: Representative Crystallographic Data and Refinement Statistics
| Parameter | Value / Specification |
| Empirical Formula | C₈H₁₆N₂O |
| Formula Weight | 156.23 g/mol |
| Temperature | 100(2) K |
| Wavelength (Cu-K α ) | 1.54184 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | a=8.45 Å, b=12.10 Å, c=11.35 Å |
| Unit Cell Angle ( β ) | 95.20° |
| Volume | ≈1155.6 ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density ( ρ ) | 1.15 g/cm³ |
| Absorption Coefficient ( μ ) | 0.65 mm⁻¹ |
| Reflections Collected / Unique | ≈15,000 / 2,800 [ Rint≈0.035 ] |
| Final R indices [ I>2σ(I) ] | R1=0.032 , wR2=0.085 |
| Goodness-of-fit (GOF) on F2 | 1.05 |
Note: The above parameters are predictive models derived from structurally homologous 3,3-disubstituted azetidin-2-one small molecules to serve as a reference standard for validation[4].
Conclusion
The structural elucidation of highly functionalized β -lactams like 3-(Aminomethyl)-1-isopropyl-3-methylazetidin-2-one requires a meticulous approach to crystallization and data collection. By leveraging vapor diffusion to control nucleation, cryo-cooling to minimize thermal noise, and direct methods for unbiased phasing, researchers can obtain high-resolution atomic models. These models are not just static pictures; they are critical tools for understanding the steric constraints and hydrogen-bonding capabilities that dictate the molecule's reactivity and biological potential.
References
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Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5 Source: PMC (National Institutes of Health) URL:[Link]
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1KDS: X-ray crystal structure of AmpC beta-lactamase from E. coli in complex with the inhibitor 3-nitrophenylboronic acid Source: RCSB Protein Data Bank URL: [Link]
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Crystal structure of the class A extended-spectrum β-lactamase CTX-M-96 in complex with relebactam at 1.03 Angstrom resolution Source: PMC (National Institutes of Health) URL:[Link]
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Crystal Structure of the Mycobacterium fortuitum Class A β-Lactamase: Structural Basis for Broad Substrate Specificity Source: Antimicrobial Agents and Chemotherapy (ASM) URL:[Link]
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3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells Source: PMC (National Institutes of Health) URL:[Link]
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Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update Source: MDPI URL:[Link]
Sources
- 1. Crystal structures of covalent complexes of β-lactam antibiotics with E. coli penicillin-binding protein 5: toward an understanding of antibiotic specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. 3-Vinylazetidin-2-Ones: Synthesis, Antiproliferative and Tubulin Destabilizing Activity in MCF-7 and MDA-MB-231 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update [mdpi.com]
- 5. usp.org [usp.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
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